7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole
Description
7-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole moiety and an indazole core
Properties
IUPAC Name |
7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3/c16-15(17)21-12-6-2-4-10(14(12)22-15)8-20-11-5-1-3-9-7-18-19-13(9)11/h2,4,6-7,11H,1,3,5,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVYCCOOKNJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NN2)OCC3=C4C(=CC=C3)OC(O4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps:
Formation of the Benzodioxole Moiety: The starting material, 2,2-difluoro-1,3-benzodioxole, can be synthesized through the reaction of catechol with difluoromethyl ether under acidic conditions.
Indazole Core Synthesis: The indazole core is often synthesized via cyclization reactions involving hydrazines and ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the indazole core. This can be achieved through nucleophilic substitution reactions where the methoxy group acts as a leaving group, facilitating the attachment to the indazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzodioxole moiety or the indazole ring, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole is explored for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.
Mechanism of Action
The mechanism by which 7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole exerts its effects is largely dependent on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzodioxole moiety may enhance binding affinity or specificity, while the indazole core could interact with active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the indazole core.
4,5,6,7-Tetrahydro-1H-indazole: Contains the indazole core but lacks the benzodioxole moiety.
Fluorinated Benzodioxoles: Compounds with similar fluorinated benzodioxole structures but different substituents.
Uniqueness
What sets 7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole apart is the combination of the benzodioxole and indazole moieties. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
